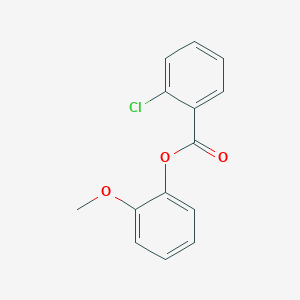![molecular formula C10H14NO2S+ B285988 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium](/img/structure/B285988.png)
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as Coenzyme A (CoA), which is an essential molecule in several metabolic pathways in living organisms.
Wissenschaftliche Forschungsanwendungen
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several scientific research applications. It is a critical molecule in several metabolic pathways, including the citric acid cycle, fatty acid synthesis, and amino acid metabolism. Coenzyme A is also involved in the regulation of gene expression, protein acetylation, and post-translational modifications. Moreover, Coenzyme A has potential applications in drug discovery, as it is a target molecule for several antibiotics and anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several enzymatic reactions. Coenzyme A acts as a carrier of acyl groups, which are essential for several metabolic pathways. Coenzyme A transfers the acyl group to other molecules, such as fatty acids, in a process called acylation. This process is catalyzed by several enzymes, including acyl-CoA synthetases and acyltransferases.
Biochemical and Physiological Effects:
2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A has several biochemical and physiological effects. It is essential for energy metabolism, as it is involved in the production of ATP through the citric acid cycle. Coenzyme A is also involved in the synthesis of fatty acids, cholesterol, and other lipids. Moreover, Coenzyme A has a role in the regulation of gene expression, as it is involved in the acetylation of histones and other proteins.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A in lab experiments include its essential role in several metabolic pathways and its potential applications in drug discovery. However, the limitations of using Coenzyme A in lab experiments include its high reactivity, which can lead to non-specific reactions, and its complex synthesis process, which can limit its availability.
Zukünftige Richtungen
There are several future directions for the research on 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A. One direction is to study the role of Coenzyme A in epigenetic regulation and post-translational modifications. Another direction is to develop new methods for the synthesis of Coenzyme A and its analogs. Moreover, the potential applications of Coenzyme A in drug discovery need to be further explored, particularly in the development of antibiotics and anticancer drugs.
Conclusion:
In conclusion, 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A is a critical molecule in several metabolic pathways and has potential applications in drug discovery. The synthesis of Coenzyme A involves several enzymatic reactions and is highly regulated in living organisms. Coenzyme A acts as a carrier of acyl groups and is involved in the regulation of gene expression and post-translational modifications. The research on Coenzyme A has several future directions, including the study of its role in epigenetic regulation and the development of new methods for its synthesis and analogs.
Synthesemethoden
The synthesis of 2-[(1-Carboxy-2-methylpropyl)sulfanyl]pyridinium or Coenzyme A involves several steps. The first step is the condensation of pantothenic acid and β-mercaptoethylamine to form 4'-phosphopantetheine. This intermediate is then adenylated to form dephospho-CoA, which is finally phosphorylated to form Coenzyme A. The overall process involves several enzymatic reactions and is highly regulated in living organisms.
Eigenschaften
Molekularformel |
C10H14NO2S+ |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
3-methyl-2-pyridin-1-ium-2-ylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7(2)9(10(12)13)14-8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13)/p+1 |
InChI-Schlüssel |
CPGRNBBHTZSMMZ-UHFFFAOYSA-O |
SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
Kanonische SMILES |
CC(C)C(C(=O)O)SC1=CC=CC=[NH+]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-[5-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-5-oxopentanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B285905.png)



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)

![N-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-2-(naphthalen-2-yloxy)-acetamide](/img/structure/B285923.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B285925.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-iodophenyl)propanamide](/img/structure/B285926.png)
![5-[4-(Benzyloxy)benzylidene]-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285928.png)
![3-{[4-(4-Fluorophenyl)-1-piperazinyl]methyl}-5-[4-(hexyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B285929.png)
![5-(2,4-Dichlorobenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285933.png)